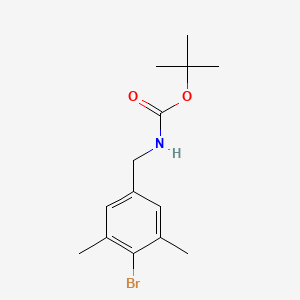![molecular formula C15H17NO2 B13489296 rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)
rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique cyclopenta[c]quinoline structure, which includes a carboxylic acid functional group. The compound’s stereochemistry is defined by its specific configuration at the 3aR, 4S, and 9bS positions, making it a racemic mixture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-4-carboxylic acid derivatives, including rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid, can be achieved through various methods. One notable method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium (III) chloride catalysis and microwave irradiation . This method allows for rapid synthesis with isolated yields up to 57% within 3 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the use of microwave-assisted synthesis and Lewis acid catalysis, as mentioned above, could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinoline ring.
Scientific Research Applications
rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-documented, but it is likely that the compound interacts with enzymes or receptors involved in various biological processes. Further research is needed to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
- rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4,8-dicarboxylic acid
Uniqueness
rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific stereochemistry and the presence of dimethyl groups at the 6 and 9 positions. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-8-6-7-9(2)13-12(8)10-4-3-5-11(10)14(16-13)15(17)18/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)/t10-,11+,14-/m1/s1 |
InChI Key |
UFDYDBRQKBXJOW-UHIISALHSA-N |
Isomeric SMILES |
CC1=C2[C@@H]3C=CC[C@@H]3[C@@H](NC2=C(C=C1)C)C(=O)O |
Canonical SMILES |
CC1=C2C3C=CCC3C(NC2=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


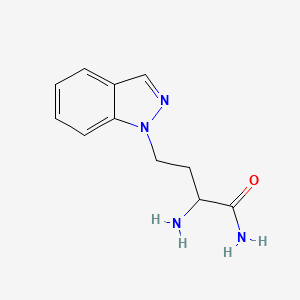
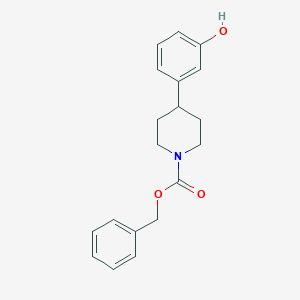
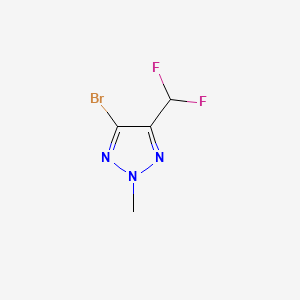
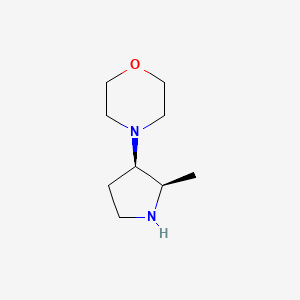
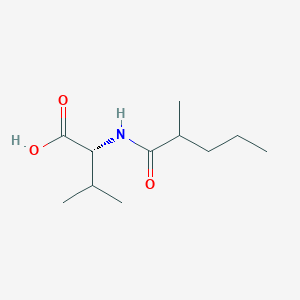
![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
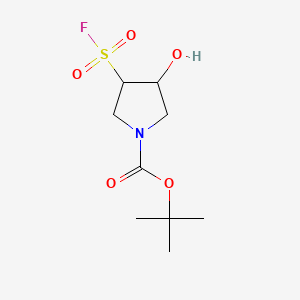
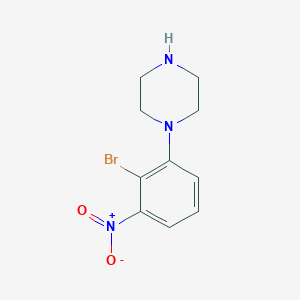
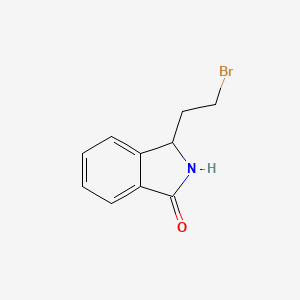
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)
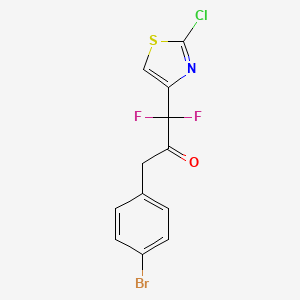
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)
